3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid
Description
The compound 3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid (CAS: 568553-40-2) is a cyclopenta[b]thiophene derivative with a molecular formula of C₁₂H₁₄N₂O₄S . Its structure features a fused cyclopentane-thiophene core substituted with a carbamoyl group at position 3 and a propanoic acid chain linked via a carbamoyl bridge at position 2 (Figure 1). Key properties include a molecular weight of 282.32 g/mol and predicted collision cross-section (CCS) values for adducts such as [M+H]⁺: 163.9 Ų and [M-H]⁻: 162.7 Ų . The compound is listed in supplier catalogs but is currently out of stock, limiting its immediate availability for research .
Properties
IUPAC Name |
4-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c13-11(18)10-6-2-1-3-7(6)19-12(10)14-8(15)4-5-9(16)17/h1-5H2,(H2,13,18)(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHMYWHHVFPELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the carbamoyl groups through amide bond formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to enhance yield and purity, as well as the use of large-scale reactors and continuous flow systems to facilitate efficient synthesis .
Chemical Reactions Analysis
3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the carbamoyl groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl groups, where nucleophiles such as amines or alcohols replace the existing substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down the amide bonds to yield the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, ethanol). The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Basic Information
- Molecular Formula : C12H14N2O4S
- Molecular Weight : 282.32 g/mol
- Synonyms : 3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid; Butanoic acid, 4-[[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino]-4-oxo- .
Structural Characteristics
The compound features a cyclopentathiophene core with carbamoyl substituents that contribute to its unique reactivity and biological properties. The presence of sulfur in the thiophene ring enhances its potential interactions in biological systems.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent. Its structural analogs have shown promise in the development of drugs targeting various diseases.
Case Study: Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies on thiohydantoins reveal significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 31.25 to 62.5 µg/mL . This suggests that the compound could be further investigated for its potential in treating bacterial infections.
Pharmacological Studies
The compound's effects on specific biological pathways have made it a candidate for pharmacological studies. Inhibition of enzymes involved in lipid metabolism has been observed with related compounds, indicating a potential role in drug-induced phospholipidosis . This property can be crucial for understanding drug toxicity and developing safer pharmaceuticals.
Screening for Drug Development
Due to its structural features, this compound can serve as a lead structure in high-throughput screening assays aimed at identifying new drug candidates. The unique cyclopentathiophene moiety may provide specific interactions with biological targets that are not achievable with more common scaffolds.
Mechanism of Action
The mechanism of action of 3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling cascades .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Cyclohepta[d][1,3]thiazole Derivative
- Compound: 3-({4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamoyl)propanoic acid (CAS: 1401319-24-1)
- Structure : Replaces the cyclopenta[b]thiophene core with a larger cyclohepta[d][1,3]thiazole ring.
- Properties : Molecular formula C₁₂H₁₆N₂O₃S (MW: 268.34 g/mol). The expanded ring size may alter steric and electronic properties compared to the target compound .
Benzothiazole-Substituted Cyclopenta[b]thiophene
- Compound : 3-(1,3-Benzothiazol-2-yl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
- Structure : Substitutes the carbamoyl group with a benzothiazole moiety.
Substituent Variations
Cyano and Aromatic Substituents
- Compounds: (2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide (36a) (2E)-3-(2H-1,3-Benzodioxol-4-yl)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}prop-2-enamide (37a)
- Structural Features: Replace the propanoic acid chain with cyano groups and aromatic systems (naphthyl or benzodioxol).
- Properties : Higher molecular weights (e.g., 36a: ~377 g/mol) and increased lipophilicity due to aromatic substituents. Synthesized via condensation reactions with yields up to 82.55% .
Sulfonamide and Piperidine Derivatives
- Compound : N-{3-Carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide (BG16041)
- Structure: Incorporates a methanesulfonyl-piperidine group instead of propanoic acid.
- Properties : Molecular formula C₁₅H₂₁N₃O₄S₂ (MW: 371.47 g/mol). The sulfonamide group enhances polarity, while the piperidine ring introduces basicity .
Functional Group Comparisons
Biological Activity
3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid is a complex organic compound with the molecular formula and a molar mass of 282.32 g/mol. This compound is notable for its potential biological activities, making it a subject of interest in various fields including medicinal chemistry and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O4S |
| Molar Mass | 282.32 g/mol |
| IUPAC Name | 4-{[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-4-oxobutanoic acid |
| InChI Key | MYHMYWHHVFPELS-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the cyclopenta[b]thiophene core. Subsequent steps include the introduction of carbamoyl groups through amide bond formation. The reaction conditions often require strong acids or bases and specific catalysts to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound can modulate enzyme activity and disrupt protein-protein interactions through mechanisms such as:
- Hydrogen Bonding : Interactions that stabilize the binding of the compound to its target.
- Hydrophobic Interactions : Contributing to the overall stability of the ligand-target complex.
- Van der Waals Forces : Facilitating close contact between the compound and its biological targets.
Potential Therapeutic Applications
Research indicates that this compound may exhibit several therapeutic properties, including:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.
- Antimicrobial Properties : It has shown potential in inhibiting bacterial growth in vitro.
- Anticancer Effects : Investigations into its ability to induce apoptosis in cancer cells are ongoing.
Study on Antimicrobial Activity
A study investigated the antimicrobial effects of various derivatives related to this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that at concentrations above 50 μM, significant inhibition of bacterial growth was observed.
Research on Anti-inflammatory Mechanisms
In another study focusing on inflammation models, compounds similar to this compound were shown to downregulate the expression of inflammatory mediators such as TNF-alpha and IL-6 in macrophages.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-({3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamoyl)propanoic acid, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of the thiophene core, carbamoylation, and propanoic acid functionalization. Critical parameters include temperature control (±2°C), solvent selection (e.g., ethanol for polar intermediates), and pH optimization (e.g., neutral conditions for amide bond formation). Thin-layer chromatography (TLC) is used to monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm intermediate purity and structural integrity .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Methodological Answer : Initial screening involves in vitro assays such as enzyme inhibition (e.g., fluorescence-based kinetic assays) or receptor-binding studies (e.g., surface plasmon resonance). Dose-response curves (0.1–100 µM) are generated to determine IC₅₀ values. Controls must include known inhibitors (positive controls) and solvent-only treatments (negative controls). Structural analogs with documented bioactivity (e.g., thiophene derivatives) serve as benchmarks .
Advanced Research Questions
Q. How can design of experiments (DoE) optimize reaction conditions for synthesizing this compound?
- Methodological Answer : A fractional factorial design (e.g., 2⁴⁻¹ design) identifies critical variables (temperature, solvent polarity, catalyst loading, reaction time). Response surface methodology (RSM) then refines optimal conditions. For example, a study using DoE reduced reaction time by 40% while maintaining >95% yield by prioritizing temperature (60–80°C) and catalyst concentration (0.5–2 mol%) as key factors .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) model transition states and activation energies for synthesis steps. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. Machine learning models trained on thiophene derivatives can prioritize synthesis pathways or biological assays based on electronic descriptors (e.g., HOMO-LUMO gaps) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Orthogonal assays (e.g., SPR for binding vs. functional assays for activity) validate results. Meta-analyses of published data using standardized metrics (e.g., pIC₅₀) and exclusion of outliers (via Grubbs’ test) improve reliability. Structural analogs with consistent data serve as reference points .
Q. What advanced analytical techniques detect trace impurities or degradation products in this compound?
- Methodological Answer : Hyphenated techniques like LC-MS/MS (liquid chromatography-tandem mass spectrometry) identify impurities at ppm levels. For chiral purity, chiral HPLC with polysaccharide columns resolves enantiomers. Degradation studies under stress conditions (heat, light, pH extremes) followed by QbD (Quality by Design) principles ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
